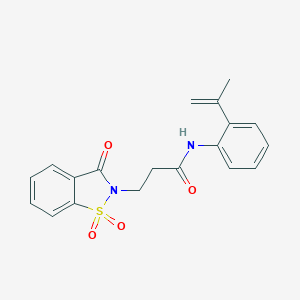![molecular formula C19H13F3N2O3S B301777 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301777.png)
1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as thioflavin T, and it has been used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research.
Wirkmechanismus
The mechanism of action of thioflavin T involves its binding to the β-sheet structure of amyloid fibrils. This binding results in the enhancement of the dye's fluorescence, which allows for the detection of amyloid deposits. Thioflavin T has been shown to have a high specificity for amyloid fibrils, and its binding does not interfere with the structure or function of the protein.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes and has no therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using thioflavin T in lab experiments include its high specificity for amyloid fibrils, its ability to detect amyloid deposits in tissue samples, and its well-established synthesis method. However, thioflavin T has some limitations, including its potential toxicity to cells and its inability to distinguish between different types of amyloid fibrils.
Zukünftige Richtungen
There are several future directions for the research on thioflavin T. One area of research is the development of new fluorescent dyes that can detect different types of amyloid fibrils with higher specificity and sensitivity. Another area of research is the investigation of the potential toxicity of thioflavin T and the development of safer alternatives. Additionally, the use of thioflavin T in the study of other protein misfolding diseases, such as prion diseases, is an area of future research.
Synthesemethoden
The synthesis of thioflavin T involves the reaction of 2-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione. The synthesis method of thioflavin T has been well-established and is widely used in research laboratories.
Wissenschaftliche Forschungsanwendungen
Thioflavin T has been extensively used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research. This compound binds specifically to amyloid fibrils, and its fluorescence properties allow for the visualization and quantification of amyloid deposits in tissue samples. Thioflavin T has also been used in the study of other protein misfolding diseases, such as Parkinson's and Huntington's disease.
Eigenschaften
Produktname |
1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Molekularformel |
C19H13F3N2O3S |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
(5E)-1-prop-2-enyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H13F3N2O3S/c1-2-8-24-17(26)14(16(25)23-18(24)28)10-13-6-7-15(27-13)11-4-3-5-12(9-11)19(20,21)22/h2-7,9-10H,1,8H2,(H,23,25,28)/b14-10+ |
InChI-Schlüssel |
UBAPHXPJYNDKID-GXDHUFHOSA-N |
Isomerische SMILES |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S |
Kanonische SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![2-amino-4-{3,5-dibromo-4-[(2,4-dichlorobenzyl)oxy]phenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301696.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
![2-[3,5-dimethyl(phenylsulfonyl)anilino]-N-(4-fluorophenyl)acetamide](/img/structure/B301707.png)
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B301708.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[2,4-dichloro(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B301716.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B301718.png)